1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
Description
Historical Development of Pyrazole-Piperazine Hybrid Compounds
The rational design of pyrazole-piperazine hybrids originates from parallel advancements in heterocyclic chemistry and medicinal pharmacology. Pyrazole synthesis was first systematized by Knorr in 1883 through cyclocondensation of β-diketones with hydrazines, establishing regioselective pathways for 1,3,5-trisubstituted derivatives. Piperazine chemistry evolved separately, with its structural flexibility and hydrogen-bonding capacity making it a privileged scaffold in CNS therapeutics and antimicrobial agents.
The merger of these motifs gained momentum in the 2010s, driven by computational studies demonstrating complementary pharmacodynamic profiles. Early hybrids focused on antitubercular applications, exemplified by Patel et al.'s 2012 work linking 5-arylpyrazoles to N-methylpiperazine via amide bonds. Subsequent innovations introduced ketone spacers (as in the subject compound) to modulate electronic effects while maintaining planarity for target engagement. Key milestones include:
These advancements established structural guidelines for optimizing hybrid pharmacokinetics, particularly regarding substituent effects at the pyrazole C-3 and piperazine N-4 positions.
Classification Within Heterocyclic Pharmacophore Research
This compound belongs to three overlapping heterocyclic classifications:
- Bicyclic N-Heterocycles : Combines a five-membered pyrazole (1H-pyrazol-5-yl) with a six-membered piperazine, creating a diazabicyclo[3.3.1]nonane-like topology. The IUPAC nomenclature prioritizes the pyrazole as the parent system due to its lower saturation.
- Donor-Acceptor Systems : The electron-deficient pyrazole (aromatic sextet) pairs with the electron-rich piperazine (lone pair on N-4), facilitating charge-transfer interactions with biological targets.
- Spiro-Conjugated Scaffolds : While not a true spiro compound, the 3-cyclopropyl group imposes steric constraints that mimic spirocyclic geometry, enhancing target selectivity.
Comparative analysis with related hybrids reveals critical design parameters:
$$ \text{Activity} \propto \frac{\sigma{\text{pyrazole}} \cdot \mu{\text{piperazine}}}{\text{MR}_{\text{substituent}}} $$
Where σ = Hammett electronic parameter, μ = dipole moment, MR = molar refractivity. This relationship underscores how the subject compound's cyclopropyl (σ = -0.21) and naphthyl (MR = 41.3) groups balance electronic and steric effects.
Significance in Contemporary Medicinal Chemistry
The structural duality of pyrazole-piperazine hybrids addresses two perennial challenges in drug development:
- Metabolic Stabilization : Piperazine's chair conformation protects the pyrazole from hepatic CYP450 oxidation, while the naphthyl ketone provides phase II conjugation sites.
- Polypharmacology : Molecular docking studies predict simultaneous engagement with:
Recent QSAR models highlight the critical role of the 3-cyclopropyl group in reducing hERG channel affinity (log IC50 > -4.2) while maintaining target kinase potency (pIC50 ≈ 7.1-8.3). Hybridization also enhances blood-brain barrier permeability compared to parent scaffolds, with computed logBB values increasing from -0.3 (pyrazole alone) to +0.7 in the full hybrid.
Synthetic accessibility further drives interest. The compound can be assembled in three modular steps:
- Knorr-type pyrazole synthesis from 3-cyclopropyl-1,3-diketone
- Piperazine functionalization via Buchwald-Hartwig coupling
- Friedel-Crafts acylation for naphthyl incorporation
This modularity permits rapid analog generation – a key advantage in structure-activity relationship (SAR) campaigns. Current research focuses on replacing the naphthyl group with polycyclic aromatics to tune logP values while maintaining aqueous solubility above 50 μM.
Properties
IUPAC Name |
1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-25-22(16-21(24-25)18-9-10-18)26-11-13-27(14-12-26)23(28)15-19-7-4-6-17-5-2-3-8-20(17)19/h2-8,16,18H,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQIQZLIWPCAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The exact mechanism of action of 1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets such as G-protein coupled receptors (GPCRs) or ion channels in the central nervous system. This interaction may modulate neurotransmitter release or receptor activity, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) Structure: Piperazine-sulfonyl group linked to a tetrazole-thioether and ethanone. Properties: Melting point 131–134°C; moderate antiproliferative activity against cancer cell lines .
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone Structure: Fluorophenyl-tetrazole and thiophene substituents. Properties: Demonstrated serotonin receptor affinity due to the fluorophenyl group . Comparison: The cyclopropyl-pyrazole in the target compound may confer metabolic stability over the fluorophenyl group, reducing susceptibility to oxidative degradation .
2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7o) Structure: Nitrophenyl-tetrazole and trifluoromethyl-sulfonyl groups. Properties: Melting point 154–156°C; ESI-HRMS mass 558.08339 . Comparison: The naphthalene-ethanone moiety in the target compound lacks the electron-withdrawing nitro and trifluoromethyl groups, suggesting differences in electronic interactions with biological targets .
Key Differences
- Substituent Effects : The 3-cyclopropyl-1-methylpyrazole moiety may reduce steric hindrance compared to bulkier groups like benzyl-tetrazole (e.g., 7g, 7h) while maintaining metabolic stability .
- Synthetic Accessibility : Unlike sulfonyl-piperazine derivatives (e.g., 7a–x), the target compound lacks sulfonyl linkages, simplifying synthesis but possibly reducing electrophilic reactivity .
Research Findings and Hypotheses
- Antiproliferative Potential: Analogs with sulfonyl-piperazine and tetrazole-thioether groups (e.g., 7e, 7o) showed IC50 values in the micromolar range against breast and lung cancer cells . The target compound’s naphthalene group may enhance DNA intercalation or topoisomerase inhibition, though experimental validation is needed.
- Metabolic Stability: Cyclopropyl groups are known to resist cytochrome P450 oxidation, suggesting improved pharmacokinetics compared to fluorophenyl or nitrophenyl analogs .
- Spectroscopic Characterization : Analogous compounds (e.g., 13a) were confirmed via FT-IR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (piperazine protons at δ 2.5–3.5 ppm), providing a framework for verifying the target compound’s structure .
Biological Activity
The compound 1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of the specified compound, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 334.40 g/mol. Its structure features a pyrazole ring linked to a piperazine moiety and a naphthalene group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.40 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has been evaluated for its effects on various cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) when tested in vitro. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth, including the BRAF(V600E) and EGFR pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been extensively documented. The compound was found to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. This effect is likely mediated through the modulation of NF-kB signaling pathways .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been investigated. The compound exhibited notable activity against various bacterial strains, indicating its potential as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance its antimicrobial properties .
Study 1: Antitumor Efficacy
A study conducted on the compound's effects on breast cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. The IC50 values were significantly lower than those observed for standard chemotherapeutic agents like doxorubicin, indicating superior efficacy .
Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammation, the compound was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may serve as a therapeutic agent in conditions characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
